
Z-D-Phenylalaninol
Overview
Description
Cbz-D-phenylalaninol, also known as N-carbobenzyloxy-D-phenylalaninol, is an organic compound with the molecular formula C17H19NO3. It is a derivative of D-phenylalaninol, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Target of Action
Cbz-D-phenylalaninol is a derivative of D-Phenylalanine . D-Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
It’s parent compound, d-phenylalanine, is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine
Biochemical Pathways
D-phenylalanine, from which cbthis compound is derived, is involved in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .
Pharmacokinetics
It’s worth noting that the parent compound, d-phenylalanine, exhibits nonlinear pharmacokinetics, attributed to its nonlinear metabolism caused by autoinduction .
Result of Action
It’s used in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .
Action Environment
It’s known that the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated environment .
Biochemical Analysis
Cellular Effects
Related compounds such as carbamazepine have been shown to influence cell function, including impacts on cell signaling pathways and gene expression
Metabolic Pathways
Phenylalanine, the core structure of Cbz-D-phenylalaninol, is involved in several metabolic pathways, including the phenylalanine metabolism pathway .
Subcellular Localization
The localization of molecules within cells is a critical aspect of their function and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-D-phenylalaninol can be synthesized from D-phenylalaninol and phenyl chloroformate. The reaction involves the protection of the amino group of D-phenylalaninol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane. The mixture is stirred for several hours, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of Cbthis compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cbz-D-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the Cbz protecting group, yielding D-phenylalaninol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation or treatment with strong acids can remove the Cbz group.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of D-phenylalaninol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cbz-D-phenylalaninol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty compounds.
Comparison with Similar Compounds
Cbz-D-phenylalaninol is unique due to its specific structure and protective group. Similar compounds include:
Cbz-L-phenylalaninol: The L-enantiomer of Cbthis compound.
Boc-D-phenylalaninol: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
Fmoc-D-phenylalaninol: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
These compounds differ in their protecting groups, which influence their reactivity and applications in synthesis.
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMJJCPZPAO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974418 | |
| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58917-85-4 | |
| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
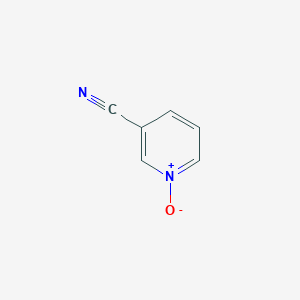
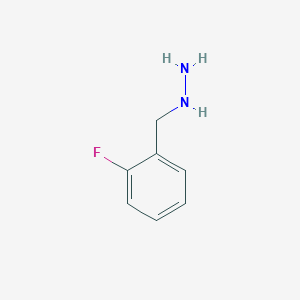
![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)
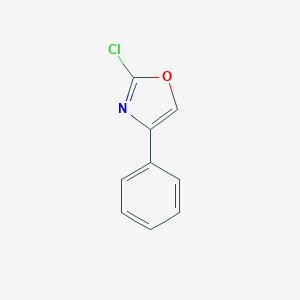




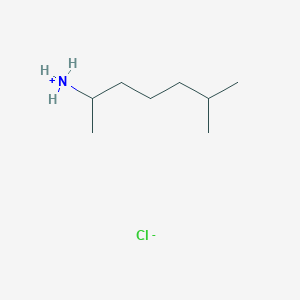



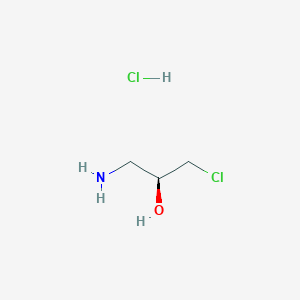
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)
